molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No. B146649
CAS RN: 5398-27-6
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-nitroaniline is a chemical compound that is structurally related to other nitroaniline derivatives, such as 2,6-dichloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline. These compounds are characterized by the presence of nitro groups and halogen atoms on an aniline ring, which significantly influence their physical and chemical properties. The specific interactions between the functional groups and the aromatic system, as well as the presence of halogens, contribute to the unique properties of these compounds, such as their crystal structures and reactivity.

Synthesis Analysis

The synthesis of halogenated nitroanilines typically involves the substitution of hydrogen atoms on an aniline ring with halogen atoms and a nitro group. For example, the synthesis of 2,6-diiodo-4-methylaniline, a related compound, was achieved by dissolving 4-methylaniline in acetic acid and adding KI-KIO3 under controlled temperature conditions, yielding the product at 75% efficiency . This method could potentially be adapted for the synthesis of 2,6-diiodo-4-nitroaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated nitroanilines is characterized by the orientation of the amino and nitro groups with respect to the aromatic plane. In the case of 2,6-dichloro-4-nitroaniline, the amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees . This rotation is likely similar in 2,6-diiodo-4-nitroaniline due to the analogous positions of the substituents. The bond distances and angles can be interpreted in terms of resonance structures and hybridization differences, which are crucial for understanding the reactivity of the molecule.

Chemical Reactions Analysis

The presence of nitro and halogen groups on the aniline ring makes these compounds reactive towards various chemical reactions. The nitro group is an electron-withdrawing group that can facilitate electrophilic substitution reactions, while the halogen atoms can participate in nucleophilic substitution reactions or serve as leaving groups. The specific reactivity patterns of 2,6-diiodo-4-nitroaniline would depend on the nature of the reaction and the conditions under which it is carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroanilines are influenced by intermolecular interactions such as hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions. For instance, in 2,6-diiodo-4-nitrophenol, molecules are linked into sheets by hydrogen bonds and iodo-nitro interactions, and these sheets are further linked by pi-pi stacking interactions . These interactions can affect the melting point, solubility, and crystal structure of the compound. The presence of strong electron-withdrawing groups like nitro and iodo groups also affects the acidity of the compound, making the amino group less basic compared to aniline.

Scientific Research Applications

1. Dye Synthesis and Fabrication

2,6-Diiodo-4-nitroaniline has been used in the synthesis of dyes. A study by Peters & Soboyejo (2008) explored the preparation of iodo-substituted 4-aminoazobenzenes, including 2,6-diiodo-4-nitroaniline, which were then used to create a series of red to blue disperse dyes for synthetic polymer fibers (Peters & Soboyejo, 2008).

2. Structural and Molecular Analysis

The structure of 2,6-diiodo-4-nitroaniline has been studied for its unique hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. Garden et al. (2002) examined these interactions in various diiodo-nitroanilines, providing insights into their supramolecular structures (Garden et al., 2002).

3. Environmental Impact and Degradation

Studies have also focused on the environmental impact and degradation pathways of related nitroaniline compounds. For instance, Khan et al. (2013) reported on the aerobic degradation of 2-chloro-4-nitroaniline, a compound similar to 2,6-diiodo-4-nitroaniline, by Rhodococcus sp. This research contributes to understanding the biodegradability of such compounds in environmental contexts (Khan et al., 2013).

4. Analytical Methods for Detection and Analysis

Analytical methods have been developed to detect and analyze nitroaniline derivatives. A study by Beckman & Bevenue (1962) described gas chromatographic techniques for analyzing residues of dicloran (2,6-dichloro-4-nitroaniline), which is chemically related to 2,6-diiodo-4-nitroaniline, in various samples (Beckman & Bevenue, 1962).

properties

IUPAC Name

2,6-diiodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVYMWQYENWFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202284
Record name 2,6-Diiodo-4-nitroaniline
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Molecular Weight

389.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodo-4-nitroaniline

CAS RN

5398-27-6
Record name 2,6-Diiodo-4-nitrobenzenamine
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Record name 2,6-Diiodo-4-nitroaniline
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Record name 5398-27-6
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Record name 2,6-Diiodo-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AT Peters, NO Soboyejo - Journal of the Society of Dyers and …, 1988 - Wiley Online Library
2‐Iodo‐4‐nitroaniline, 2,6 diiodo‐4‐nitroaniline, 6‐iodo‐2,4‐dinitroaniline and 2‐cyano‐6‐iodo‐4‐nitroaniline were prepared from the appropriate nitroanilines by various iodination …
Number of citations: 1 onlinelibrary.wiley.com
H Gershon, MW McNeil, R Parmegiani… - Applied …, 1971 - Am Soc Microbiol
Series of 1,3-dihalogeno-5-nitrobenzenes, 3- and 3,5-halogenoanilines, and 2,6-dihalogeno-4-nitroanilines were tested for fungitoxicity against Aspergillus niger, A. oryzae, …
Number of citations: 11 journals.asm.org
Y Pocker, GT Spyridis - Journal of the American Chemical Society, 2002 - ACS Publications
The ionic environment within solutions of lithium perchlorate−diethyl ether (LPDE) was probed by utilizing the extraordinary spectral shifts these media impart on various nitroanilines at …
Number of citations: 13 pubs.acs.org
IS Lee, CG Lee, YW Kwak, YS Gal - Bulletin of the Korean …, 2009 - koreascience.kr
New poly (arylene-ethynylene) s with silicon-containing ferrocene moiety in the polymer main chain were synthesized via the CC bond forming reactions of 1, 1-bis (ethynyldimethylsilyl) …
Number of citations: 6 koreascience.kr
RB Sandin, WV Drake, F Leger - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
R D'Amato, I Fratoddi, A Cappotto, P Altamura… - …, 2004 - ACS Publications
The metal−carbon coupling in dehydrohalogenation conditions between Pt(II) or Pd(II) square planar bisphosphine dichloride complexes and 2,6-diethynyl-4-nitroaniline (DENA) …
Number of citations: 28 pubs.acs.org
LH Tagle, FR Diaz, C Cares, A Brito - Polymer Bulletin, 1999 - Springer
Poly(amide-ester)s, poly(amide-carbonate)s and poly(amide-thiocarbonate)s derived from the diphenols-amides N-(2,6-dibromo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide (I…
Number of citations: 8 link.springer.com
YW Kwak, KK Lee, SH Cha, SK Lee, IS Lee… - Bulletin of the Korean …, 2003 - koreascience.kr
The reactions of 2, 5-bis (ethynyldimethylsilyl) thiophene (1) with aromatic dihalides (1, 4-dibromobenzene, 4, 4'-dibromobiphenyl, 9, 10-dibromoanthracene, 2, 5-dibromopyridine, 2, 5-…
Number of citations: 4 koreascience.kr
S Poelzing, AF Smoot, R Veeraraghavan - Medical physics, 2008 - Wiley Online Library
Little progress has been made over the last for improving attenuation by x‐ray contrast agents, in part because the mechanisms of x‐ray attenuation are thought to be well understood. …
Number of citations: 3 aapm.onlinelibrary.wiley.com
WP GAFFIELD JR - 1963 - search.proquest.com
GAFFIELD, Jr. william Putnam, 1935 Page 1 63-4' 37 GAFFIELD, Jr. william Putnam, 1935- . I. SYNTHESIS OF SUBSTITUTED A-PHENvL- SERINES, II, STUDIES ON THE SYNTHESIS …
Number of citations: 0 search.proquest.com

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